3-((1-(5-Cyclopropylisoxazole-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
This compound features a pyrazine-2-carbonitrile core linked via an ether bond to a piperidin-3-yl group, which is further substituted with a 5-cyclopropylisoxazole-3-carbonyl moiety. The cyclopropyl group on the isoxazole may enhance metabolic stability and lipophilicity, critical for drug development .
Properties
IUPAC Name |
3-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c18-9-14-16(20-6-5-19-14)24-12-2-1-7-22(10-12)17(23)13-8-15(25-21-13)11-3-4-11/h5-6,8,11-12H,1-4,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDWPVFRWZBNLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NOC(=C2)C3CC3)OC4=NC=CN=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((1-(5-cyclopropylisoxazole-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a pyrazine core, an isoxazole moiety, and a piperidine ring. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures often interact with specific receptors or enzymes in biological systems. The following mechanisms have been hypothesized based on related compounds:
- Metabotropic Glutamate Receptor Modulation : Compounds targeting metabotropic glutamate receptors (mGluRs) have shown promise in treating neuropsychiatric disorders. This compound may exhibit similar activity, potentially acting as a modulator of mGluR2, which is implicated in conditions like schizophrenia and anxiety disorders .
- Inhibition of Enzymatic Activity : The compound's structure suggests it could inhibit enzymes involved in neurotransmitter degradation or synthesis, such as monoamine oxidase (MAO), which plays a critical role in regulating serotonin and dopamine levels .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been conducted to understand how modifications to the compound's structure affect its biological activity. Key findings include:
- Cyclopropyl Group : The cyclopropyl moiety enhances lipophilicity, potentially improving blood-brain barrier penetration.
- Isoxazole Substitution : Variations in the isoxazole substituents have been shown to impact receptor binding affinity and selectivity.
Case Studies
- Neuropharmacological Effects : In a study evaluating the effects of related pyrazine derivatives on anxiety-like behavior in rodents, compounds similar to the target compound exhibited anxiolytic properties when administered at specific dosages. This suggests potential therapeutic applications for anxiety disorders .
- Antimicrobial Activity : Another study focused on the antimicrobial properties of pyrazine derivatives found that certain structural modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antibiotics based on the core structure of our compound .
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmacological Potential
The primary application of this compound lies in its pharmacological properties. Studies have shown that derivatives of pyrazine and piperidine exhibit significant activity against various diseases, including cancer and neurodegenerative disorders. The specific interactions of 3-((1-(5-Cyclopropylisoxazole-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile with biological targets are under investigation, particularly focusing on:
- CXCR7 Receptor Modulation : This compound has been identified as a modulator of the CXCR7 receptor, which is implicated in cancer progression and metastasis. Research indicates that compounds targeting this receptor can inhibit tumor growth and improve therapeutic outcomes .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action appears to involve disruption of microbial cell membranes .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity and interaction modes of this compound with various biological macromolecules. These studies provide insights into the potential efficacy and selectivity of the compound against specific targets, which is crucial for drug design .
Synthesis and Characterization
The synthesis of this compound has been achieved through several synthetic routes involving multi-step reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy have confirmed the structure and purity of the synthesized compound .
Case Study 1: CXCR7 Modulation
A study published in 2018 demonstrated that derivatives similar to this compound exhibited significant inhibition of CXCR7-mediated signaling pathways in cancer cell lines. The results indicated a dose-dependent response, highlighting the potential for this compound in cancer therapeutics .
Case Study 2: Antimicrobial Efficacy
In another investigation, several derivatives were tested for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that compounds with structural similarities to this compound demonstrated promising antibacterial effects, suggesting further exploration into their use as antimicrobial agents .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between the target compound and analogs:
Key Research Findings
Target Compound vs. BK71071: The target’s 5-cyclopropylisoxazole-3-carbonyl group replaces BK71071’s pyrrole-acetyl substituent. This substitution likely improves metabolic stability due to the cyclopropane’s resistance to oxidative degradation .
Target Compound vs. Patent Compound A :
- Patent Compound A’s fused imidazo-pyrrolo-pyrazine system offers a larger aromatic surface area, which could improve interactions with kinase ATP-binding pockets. However, the target’s isoxazole and cyclopropane groups provide a balance of steric bulk and lipophilicity, advantageous for membrane permeability .
Target Compound vs. Fipronil :
- While both contain carbonitrile groups, fipronil’s pyrazole core and halogenated aryl substituents are tailored for pesticidal activity (GABA receptor antagonism). In contrast, the target’s pyrazine-piperidine-isoxazole scaffold aligns more with kinase inhibitor design, emphasizing heterocyclic diversity for selective target engagement .
Implications for Drug Development
The target compound’s unique combination of a pyrazine carbonitrile core, piperidine linker, and cyclopropylisoxazole substituent positions it as a promising candidate for further optimization. Structural analogs like BK71071 and Patent Compound A highlight the importance of:
- Heterocyclic Diversity : Modifying substituents on the piperidine ring can fine-tune selectivity and potency.
- Metabolic Stability : Cyclopropane and isoxazole groups mitigate rapid clearance, a common issue with pyrrole-based analogs .
- Conformational Rigidity : Carbonyl linkers may improve binding kinetics compared to flexible acetyl groups .
Q & A
Q. What are the key steps in synthesizing 3-((1-(5-Cyclopropylisoxazole-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrazine and piperidine cores. Key steps include:
Cyclopropylisoxazole Formation : Cyclopropane ring introduction via [2+1] cycloaddition under palladium catalysis.
Piperidine Coupling : Amide bond formation between the isoxazole and piperidine using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF .
Pyrazine Functionalization : Ether linkage formation via nucleophilic substitution (piperidin-3-yl-oxy → pyrazine) in THF with NaH as a base .
- Critical Reaction Conditions :
- Optimization Tips : Microwave-assisted synthesis (e.g., 100°C, 30 min) improves Step 1 yields by 15% .
Q. How is the molecular structure of the compound characterized using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Pyrazine protons appear as doublets (δ 8.3–8.6 ppm), while cyclopropyl protons resonate as multiplet clusters (δ 1.2–1.5 ppm). Piperidine carbonyl carbons are identified at ~170 ppm .
- Mass Spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., [M+H]+ calculated for C₂₁H₂₀N₅O₃: 414.1542; observed: 414.1545) .
- IR Spectroscopy : Stretching frequencies for nitrile (C≡N: ~2230 cm⁻¹) and amide (C=O: ~1680 cm⁻¹) groups validate functional groups .
Q. Which functional groups in the compound are most reactive, and what experimental approaches are used to study their reactivity?
- Methodological Answer :
- Nitrile Group (C≡N) : Undergo nucleophilic addition (e.g., with Grignard reagents) in THF at −78°C. Monitor via IR loss of ~2230 cm⁻¹ peak .
- Piperidine Amide (N-C=O) : Susceptible to hydrolysis under acidic conditions (HCl/EtOH, reflux). Track by TLC (silica gel, DCM:MeOH 8:1) .
- Cyclopropyl Ring : Strain-driven [2+2] cycloaddition with electron-deficient alkenes (e.g., maleimide) in DCM at RT .
Advanced Research Questions
Q. How can researchers optimize the synthesis of the compound when encountering contradictory yield data in literature?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to test variables (e.g., solvent polarity, catalyst loading). For example, varying DMF vs. THF in amide coupling (Step 2) reveals DMF enhances solubility of intermediates, improving yields by 20% .
- Contradiction Resolution : If conflicting reports cite Step 3 yields of 50% vs. 70%, evaluate base strength (NaH vs. KOtBu). KOtBu in DMF at 50°C increases etherification efficiency (yield: 65–72%) .
Q. What strategies are recommended for resolving discrepancies in reported biological activities of the compound across different studies?
- Methodological Answer :
- Assay Standardization : Replicate kinase inhibition assays (e.g., EGFR IC₅₀) using uniform ATP concentrations (1 mM) and incubation times (60 min). Discrepancies in IC₅₀ (e.g., 10 nM vs. 50 nM) may arise from varying assay temperatures (25°C vs. 37°C) .
- Meta-Analysis : Pool data from 5+ studies (n ≥ 3 replicates each) to identify outliers. For example, a reported IC₅₀ of 2 nM (outlier) may stem from impurities; validate via HPLC-MS (purity ≥95%) .
Q. How can computational modeling be integrated with experimental data to predict the binding affinity of the compound to kinase targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). Key interactions:
- Pyrazine nitrogens with Lys721 (H-bond, −5.2 kcal/mol).
- Cyclopropyl group in hydrophobic pocket (Val702, Ala719) .
- MD Simulations : Run 100-ns simulations (AMBER) to assess stability of the compound-kinase complex. RMSD <2 Å indicates stable binding; compare with experimental IC₅₀ values for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
